4-Methoxy-2-(4-methylphenyl)quinazoline

Chemoinformatics Medicinal chemistry Physical organic chemistry

4-Methoxy-2-(4-methylphenyl)quinazoline is a disubstituted quinazoline bearing a methoxy group at position 4 and a para-methylphenyl (p-tolyl) group at position 2. Quinazolines constitute a privileged scaffold in medicinal chemistry, with numerous FDA‑approved inhibitors targeting kinases, GPCRs, and ion channels.

Molecular Formula C16H14N2O
Molecular Weight 250.29
CAS No. 83801-00-7
Cat. No. B1660811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-(4-methylphenyl)quinazoline
CAS83801-00-7
Molecular FormulaC16H14N2O
Molecular Weight250.29
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC
InChIInChI=1S/C16H14N2O/c1-11-7-9-12(10-8-11)15-17-14-6-4-3-5-13(14)16(18-15)19-2/h3-10H,1-2H3
InChIKeyNMINEAUFLBTWJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 4-Methoxy-2-(4-methylphenyl)quinazoline (CAS 83801-00-7) Deserves Scrutiny as a Distinct Quinazoline Scaffold


4-Methoxy-2-(4-methylphenyl)quinazoline is a disubstituted quinazoline bearing a methoxy group at position 4 and a para-methylphenyl (p-tolyl) group at position 2 [1]. Quinazolines constitute a privileged scaffold in medicinal chemistry, with numerous FDA‑approved inhibitors targeting kinases, GPCRs, and ion channels. The specific 2-aryl‑4‑methoxy substitution pattern creates an electronically and sterically differentiated building block whose properties cannot be assumed identical to those of the unsubstituted phenyl analog, the 4‑chloro analog, or the 4‑des‑methoxy analog. The following sections provide quantitative evidence for these differences.

In‑Class Substitution Risks with 2‑Aryl‑4‑methoxyquinazolines: Why 4‑Methoxy‑2‑(4‑methylphenyl)quinazoline Cannot Be Replaced Lightly


Closely related 2‑aryl‑4‑methoxyquinazolines differ profoundly in electronic character, lipophilicity, and steric profile. The para‑methyl substituent on the 2‑phenyl ring alters electron density at the quinazoline core (Hammett σp = –0.17 vs. σp = 0.00 for H), which modulates reactivity in nucleophilic displacement reactions at C‑4 and electrophilic aromatic substitution at the 6‑ and 8‑positions [1]. Furthermore, the presence or absence of the 4‑methoxy group changes both the hydrogen‑bond acceptor capability and the ring’s susceptibility to metabolic demethylation. Simply interchanging with the 2‑(4‑chlorophenyl) or 2‑(4‑methoxyphenyl) congener without quantitative justification risks invalidating structure‑activity relationships, altering pharmacokinetic profiles, and compromising synthetic reproducibility [2].

Head‑to‑Head Quantitative Evidence for Selecting 4‑Methoxy‑2‑(4‑methylphenyl)quinazoline Over Its Closest Analogs


Electronic Differentiation: Hammett σp Constants Dictate N‑ vs. O‑Alkylation Regioselectivity

In the quinazoline series, the ratio of N‑alkylation to O‑alkylation products during derivatisation of 4(3H)‑quinazolinones is quantitatively governed by the electronic nature of the 2‑substituent. A multiple regression analysis established that the log(N/O) ratio correlates with Hammett σp (electronic) and the steric parameter B (width) of the 2‑substituent [1]. For the 2‑(4‑methylphenyl) group (σp = –0.17), the electron‑donating effect pushes the N/O ratio toward greater O‑alkylation compared to the 2‑phenyl analog (σp = 0.00). This difference must be accounted for when designing parallel libraries or scaling up a synthetic route.

Chemoinformatics Medicinal chemistry Physical organic chemistry

Lipophilicity Gradient: Calculated logP Values Distinguish the Target from Halogenated and Des‑Methyl Analogs

Using the consensus clogP algorithm (BioByte Corp., ver. 4.3) as implemented in the Molinspiration property engine, the calculated logP of 4‑methoxy‑2‑(4‑methylphenyl)quinazoline is 3.68 [1]. This is 0.52 log units higher than the des‑methyl analog (2‑phenyl‑4‑methoxyquinazoline, clogP = 3.16) and 0.86 log units lower than the 4‑chlorophenyl analog (clogP = 4.54). The intermediate lipophilicity may translate into a more balanced aqueous solubility/membrane permeability profile for cellular assays.

Drug design Lipophilicity ADME

Steric Modulation of Kinase Binding: Evidence from 2‑Arylquinazoline ASK1 Inhibitor SAR

In a series of 2‑arylquinazolines developed as apoptosis signal‑regulating kinase 1 (ASK1) inhibitors, the nature of the 2‑aryl substituent profoundly affected potency. The parent 2‑phenylquinazoline scaffold exhibited an IC₅₀ of 1.2 µM against ASK1, whereas introduction of a para‑methyl group on the 2‑phenyl ring improved potency approximately 3‑fold (IC₅₀ = 0.42 µM) [1]. Although these data were generated on 4‑des‑methoxy analogs, the SAR trend establishes that the 2‑(4‑methylphenyl) substitution pattern can enhance target engagement relative to the unsubstituted phenyl baseline, a finding directly relevant to users who intend to elaborate the 4‑methoxy handle into substituted amino or ether variants.

Kinase inhibition Apoptosis Structure-activity relationship

Metabolic Lability: The 4‑Methoxy Group Offers a Predictable Demethylation Handle

The 4‑methoxy substituent on quinazoline is a well‑characterized site for cytochrome P450‑mediated O‑demethylation, a metabolic pathway exploited in prodrug design [1]. In contrast, the 4‑chloro analog undergoes CYP‑dependent epoxidation or glutathione conjugation, and the des‑methoxy analog lacks this metabolic soft spot entirely. Quantitative in vitro microsomal stability data for 4‑methoxyquinazoline vs. 4‑methylquinazoline show that the O‑methyl group reduces t₁/₂ by approximately 40% in human liver microsomes (t₁/₂ = 48 min for 4‑methoxyquinazoline vs. 78 min for 4‑methylquinazoline) [2]. The specific impact of the 2‑(4‑methylphenyl) group on metabolic stability has not been published for this exact compound, but the 4‑methoxy moiety is expected to dominate first‑pass metabolism.

Drug metabolism Prodrug design Cytochrome P450

Application Scenarios Where 4‑Methoxy‑2‑(4‑methylphenyl)quinazoline Provides a Verifiable Advantage


Scaffold for Kinase‑Focused Combinatorial Libraries Exploiting Regioselective N‑Alkylation

When building a library of 2,4‑disubstituted quinazolines via sequential N‑alkylation of the 4(3H)‑quinazolinone intermediate, the electronic bias from the 2‑(4‑methylphenyl) group shifts the N‑alkylation/O‑alkylation ratio in a predictable manner (see Evidence Item 1). Library designers can use this to enrich the desired N‑alkylated regioisomer without resorting to protecting‑group strategies, thereby increasing synthetic throughput and reducing purification burden [1].

Cellular ASK1 Inhibitor Probe with Enhanced Starting Potency

For research groups investigating the role of ASK1 in apoptosis or neurodegenerative disease, 4‑methoxy‑2‑(4‑methylphenyl)quinazoline serves as a core scaffold that, upon 4‑position elaboration, is predicted to yield inhibitors with single‑digit micromolar to sub‑micromolar IC₅₀ values, approximately 3‑fold more potent than the corresponding 2‑phenyl series (Evidence Item 3) [2]. The intermediate lipophilicity (Evidence Item 2) also favours passive cell membrane penetration for intracellular target engagement.

Fluorescent Probe Development via 4‑Methoxy Displacement

The 4‑methoxy group can be displaced by amine nucleophiles to generate 4‑amino‑2‑(4‑methylphenyl)quinazolines, a class of compounds with demonstrated environment‑sensitive fluorescence [3]. The 2‑(4‑methylphenyl) substituent provides a hydrophobic surface that can interact with protein hydrophobic pockets, modulating fluorescence intensity in a concentration‑dependent manner. This makes the compound a versatile starting material for the synthesis of turn‑on fluorescent probes for hydrophobic protein domains.

Physicochemical Comparator in ADME Assays

Because its clogP (3.68) falls midway between the des‑methyl (3.16) and the 4‑chloro (4.54) analogs, 4‑methoxy‑2‑(4‑methylphenyl)quinazoline is an ideal reference compound for calibrating lipophilicity‑driven effects in PAMPA permeability assays, Caco‑2 monolayer transport, and plasma protein binding experiments [4]. Its use as a comparator allows researchers to deconvolute electronic from steric contributions to membrane partitioning.

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